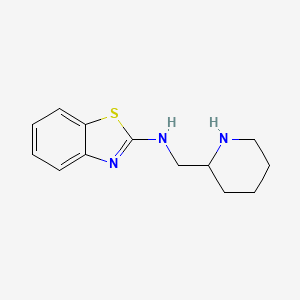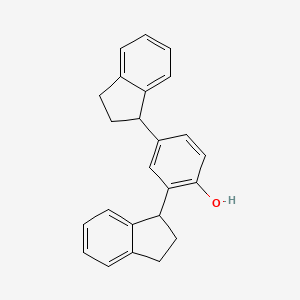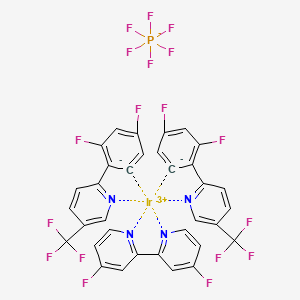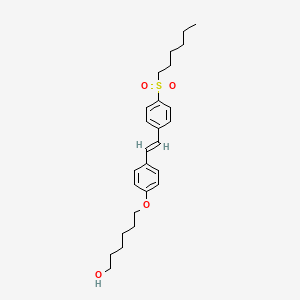![molecular formula C8H14ClF2NO B13889022 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is known for its unique bicyclic structure, which includes a difluoromethyl group and an oxabicyclo moiety.
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic structure is typically formed through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the difluoromethyl group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the difluoromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the bicyclic core or the amine group.
Hydrolysis: The compound can undergo hydrolysis reactions under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride can be compared with other similar compounds, such as:
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride: This compound has a similar bicyclic structure but differs in the position of the amine group.
Difluoromethyl-substituted bicyclic amines: These compounds share the difluoromethyl group but may have different bicyclic cores or additional substituents.
Oxabicyclo[2.2.2]octane derivatives: These compounds have the same bicyclic core but may lack the difluoromethyl group or have different substituents.
The uniqueness of 1-(Difluoromethyl)-2-oxabicyclo[22
Properties
Molecular Formula |
C8H14ClF2NO |
|---|---|
Molecular Weight |
213.65 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2NO.ClH/c9-6(10)8-3-1-7(11,2-4-8)5-12-8;/h6H,1-5,11H2;1H |
InChI Key |
DPIQNLDVGAFQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)N)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


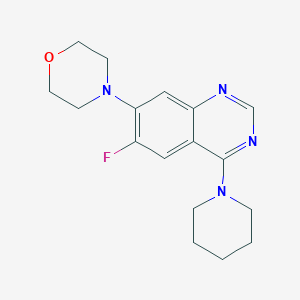

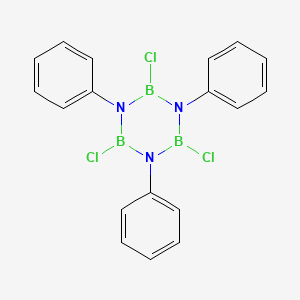
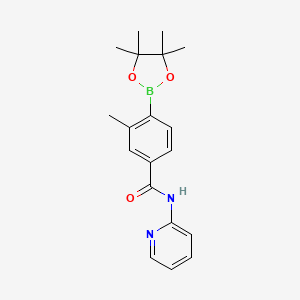
![(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetic acid](/img/structure/B13888954.png)
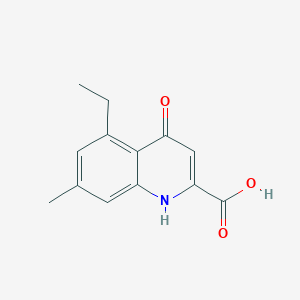
![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)

